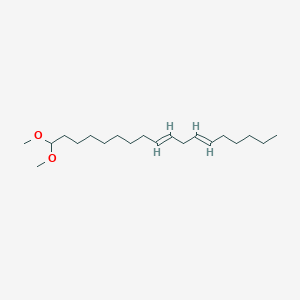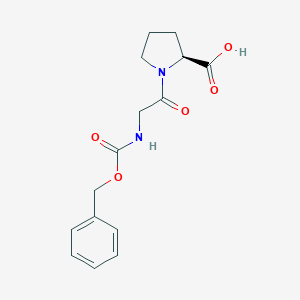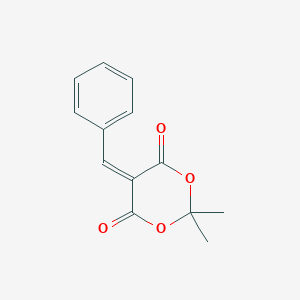
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
概要
説明
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound with the molecular formula C13H12O4 . It is also known by other names such as 2,2-dimethyl-5-(phenylmethylene)-1,3-dioxane-4,6-dione .
Synthesis Analysis
The synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives has been achieved by the Knoevenagel reaction of self-made 4-formylphenyl(2,3,4,6-O-tetraacetyl)-β-D-glucoside and 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of N-methylimidazole trifluoromethyl sulfonate .
Molecular Structure Analysis
The molecular structure of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione consists of 13 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI representation of the molecule is InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3 .
Chemical Reactions Analysis
The Knoevenagel reaction is a key step in the synthesis of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione . This reaction is a form of condensation reaction, which is a class of reactions that involves the joining of two molecules with the loss of a small molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione include a molecular weight of 232.23 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 52.6 Ų . The compound has a complexity of 340 .
科学的研究の応用
Eco-Friendly Synthesis
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives can be synthesized in an eco-friendly manner . This synthesis is carried out through a heterogeneous reaction in aqua media, at room temperature, without a catalyst . The process is reasonably fast (2-3 hours), with good yields (~80%) .
Antimicrobial Applications
Hydroxyl derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione have been evaluated for their antimicrobial properties . These derivatives were found to be active against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Organic Synthesis
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum’s acid, is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .
Knoevenagel Condensation Reaction
The compound is used in the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid . This reaction is accelerated in ionic liquids .
Synthesis of Arylidenmalonates
Arylidenmalonates have been thoroughly prepared starting from aromatic aldehydes and 1,3-dicarbonylic compounds by means of Knoevenagel condensation reaction using dry organic solvent .
Infrared and Ultraviolet Spectra Analysis
The products synthesized from 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione are often characterized by NMR experiments, IR and UV spectroscopy .
作用機序
Target of Action
It’s known that this compound is a derivative of meldrum’s acid (isopropylidene malonate), which is widely used in organic synthesis .
Mode of Action
The compound undergoes a reaction with tert-butyl isocyanide in the presence of ethane-1,2-diol or catechol to produce functionalised N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates . This suggests that the compound interacts with its targets by undergoing a chemical reaction to form new compounds.
Biochemical Pathways
The compound’s reaction with tert-butyl isocyanide suggests that it may be involved in the formation of functionalised n-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates
Pharmacokinetics
The compound’s molecular formula is c13h12o4, and it has an average mass of 232232 Da
Result of Action
The compound’s reaction with tert-butyl isocyanide to form new compounds suggests that it may have a transformative effect at the molecular level .
Action Environment
The action of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be influenced by environmental factors. For instance, the compound’s reaction with tert-butyl isocyanide proceeds at room temperature in CH2Cl2 and is complete within 24 hours . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and solvent.
特性
IUPAC Name |
5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-13(2)16-11(14)10(12(15)17-13)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOOBZIVAQBVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344843 | |
| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
CAS RN |
1214-54-6 | |
| Record name | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions can 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergo?
A1: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is known to participate in various reactions, including:
- Reactions with isocyanides: In the presence of diols like ethane-1,2-diol or catechol, 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with tert-butyl isocyanide. This reaction yields functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides or bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates. []
- Reactions with carbanions: 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-diones readily react with acceptor-substituted carbanions via Michael addition. []
Q2: How does the structure of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione influence its reactivity?
A2: The presence of the benzylidene group significantly influences the reactivity of this compound.
- Electrophilicity: The electron-withdrawing nature of the benzylidene group enhances the electrophilicity of the molecule, particularly at the beta-carbon of the benzylidene moiety. This makes it susceptible to nucleophilic attack, as seen in reactions with carbanions and amines. []
- Steric effects: The bulky benzylidene group can introduce steric hindrance, impacting the accessibility of the reactive sites. This explains the regio- and stereoselectivity observed in some reactions, like the Diels-Alder reaction. []
Q3: What are the applications of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione derivatives in organic synthesis?
A3: Derivatives of 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione are valuable intermediates for synthesizing diverse molecules, including:
- Substituted-5-benzylidene-2,2-dimethyl-[1,3]dioxane-4,6-diones: These compounds are readily synthesized through Knoevenagel condensation reactions of arylaldehydes with Meldrum's acid, often utilizing green chemistry approaches. []
- Spiro- and polyspirocyclic compounds: Diels-Alder reactions provide access to complex cyclic structures incorporating the 1,2,3,4-tetrahydro-1-naphthol motif. []
- Functionalized N-tert-butyl-2-(5,7-dioxo-1,4-dioxepane-6-yl)-2-aryl-ethanamides and bis-(2-hydroxyphenyl) 2-[2-(tert-butylamino)-1-aryl-2-oxoethyl]-malonates: These are formed through reactions with tert-butyl isocyanide and diols. []
Q4: Are there any computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione?
A4: While specific details about computational studies on 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione were not provided in the provided abstracts, it is highly likely that researchers have used computational chemistry to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

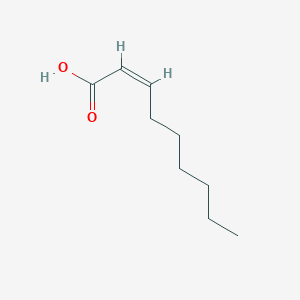
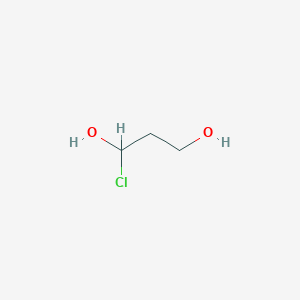


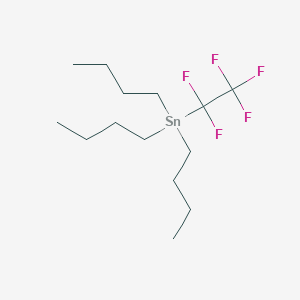

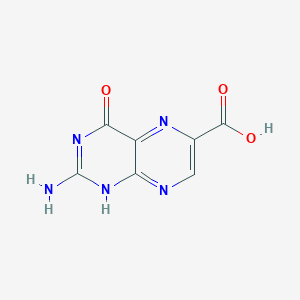
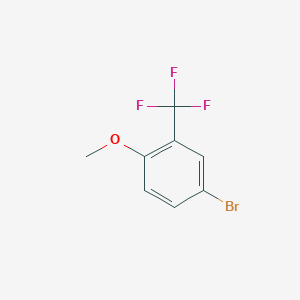
![2,2-Difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B74831.png)

